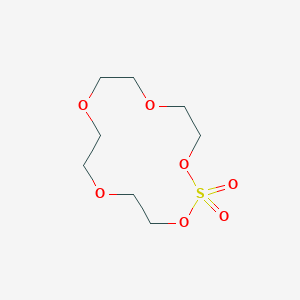![molecular formula C12H10FNO4 B11717325 Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11717325.png)
Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of substituents such as bromine or nitro groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and carboxylate groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
- Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
- Methyl 3-[(4-Methylphenyl)(hydroxy)methyl]isoxazole-4-carboxylate
Uniqueness
Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H10FNO4 |
|---|---|
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
methyl 3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10FNO4/c1-17-12(16)9-6-18-14-10(9)11(15)7-2-4-8(13)5-3-7/h2-6,11,15H,1H3 |
Clave InChI |
XPZVLUTVMRWVFF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CON=C1C(C2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


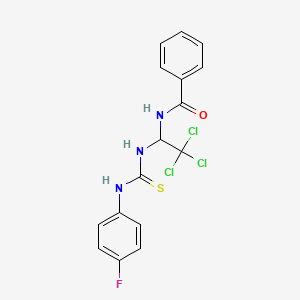
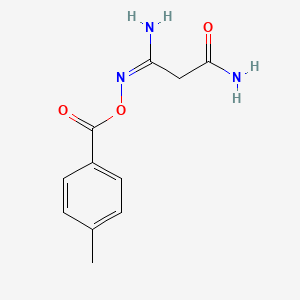

![(2S,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11717267.png)
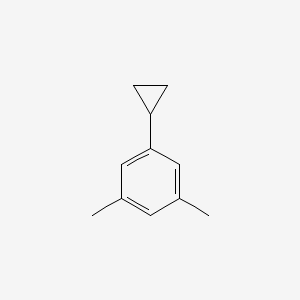
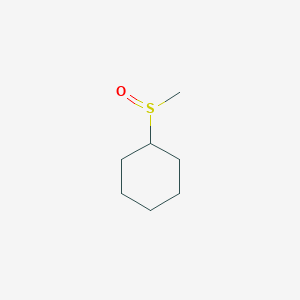


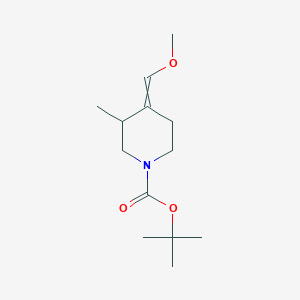
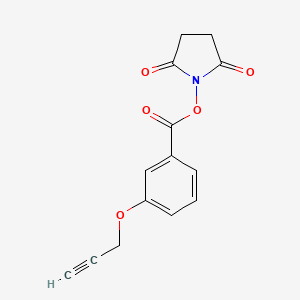
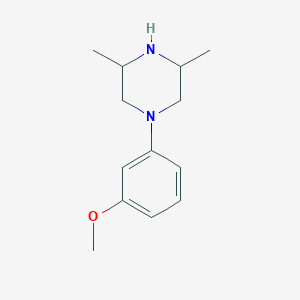
![2-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B11717308.png)
